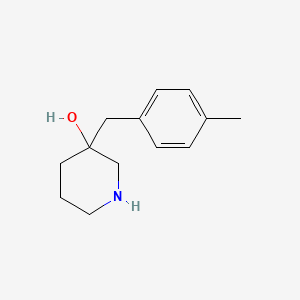

3-(4-Methylbenzyl)piperidin-3-ol

Description

Contextualization within Piperidine (B6355638) Alkaloids and Synthetic Analogues

The piperidine structural motif is of immense significance in chemistry and pharmacology, being a core component of numerous natural alkaloids. nih.gov Alkaloids are a class of naturally occurring organic compounds that mostly contain basic nitrogen atoms. A well-known example is piperine, the alkaloid responsible for the pungency of black pepper, which features a piperidine ring. nih.gov Other natural alkaloids containing this structure include the fire ant toxin solenopsin (B1210030) and the tobacco alkaloid anabasine. nih.gov

While these natural products provide inspiration, medicinal chemists frequently design and create synthetic analogues like 3-(4-Methylbenzyl)piperidin-3-ol. The purpose of creating such analogues is to systematically modify the structure of a known bioactive scaffold to achieve several goals:

Enhance potency or selectivity for a specific biological target.

Improve pharmacokinetic properties.

Reduce side effects.

Probe the structure-activity relationships (SAR) to understand how specific functional groups influence biological activity.

This compound is one such synthetic analogue, where the specific substitution pattern is intentionally designed by researchers for further investigation.

Overview of Heterocyclic Chemistry Research Frontiers

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are a cornerstone of modern medicinal chemistry. nih.gov The piperidine ring, as a fundamental N-heterocycle, is found in a vast number of marketed drugs and bioactive natural products. nih.gov Consequently, a major frontier in heterocyclic chemistry research is the development of new strategies to access piperidine derivatives with diverse and complex substitution patterns. nih.gov

Current research focuses on creating novel synthetic methodologies that are efficient, cost-effective, and stereoselective, allowing for precise control over the three-dimensional arrangement of atoms. acs.org The ability to synthesize libraries of substituted piperidines is crucial for screening and identifying new drug candidates for a wide range of diseases, including neurodegenerative disorders, cancer, and infectious diseases. nih.govnih.gov The development of methods to create less common substitution patterns, such as on the carbon atom adjacent to the nitrogen, is an area of high interest.

Rationale for Investigating this compound and Related Structures

The scientific interest in this compound stems from the established pharmacological importance of its core components and substitution patterns.

The Piperidine Scaffold: The piperidine nucleus is a proven pharmacophore present in numerous therapeutic agents, making its derivatives promising candidates for drug discovery. nih.gov

The 3-Hydroxy Group: The presence of a hydroxyl functional group at the C3-position of the piperidine ring is considered particularly valuable. This feature is found in the core structure of potent bioactive molecules, including human NK1 receptor antagonists.

Substituted Benzylpiperidines: The broader class of benzylpiperidines has been extensively studied. For example, 4-benzylpiperidine (B145979) acts as a monoamine releasing agent, and derivatives have been investigated as potent ligands for sigma (σ) receptors, which are implicated in a variety of central nervous system functions. acs.orgwikipedia.org Other related structures are explored for their potential as CCR3 antagonists and for activity at dopamine (B1211576) and serotonin (B10506) receptors. acs.orgthieme-connect.com

Structure-Activity Relationship (SAR) Studies: A primary rationale for synthesizing and studying a specific molecule like this compound is to contribute to SAR understanding. By systematically altering the substituents—such as the position and nature of the benzyl (B1604629) group, the presence of the 3-hydroxy group, and the methyl group on the phenyl ring—researchers can map how these structural modifications affect the compound's interaction with biological targets. This knowledge is critical for the rational design of more effective and selective therapeutic agents. acs.orgnih.gov

Scope and Objectives of Academic Inquiry

The academic investigation of this compound is typically multifaceted, with several clear objectives:

Synthesis and Characterization: The primary objective is the development and optimization of synthetic routes to produce the compound, often with control over its stereochemistry. Following synthesis, the compound's structure must be unambiguously confirmed using analytical techniques such as NMR spectroscopy and mass spectrometry. Its fundamental physicochemical properties are also determined.

Biological Evaluation: Based on the activities of related structures, the compound would be screened for a range of potential biological activities. This could include binding assays for various CNS receptors (e.g., dopamine, serotonin, sigma) and functional assays to determine if it acts as an agonist or antagonist at these targets. acs.orgthieme-connect.com

Elucidation of Structure-Activity Relationships (SAR): A key goal is to understand how the unique features of this compound influence its activity. This is achieved by comparing its biological data with that of closely related analogues, such as those with the benzyl group at a different position, without the hydroxyl group, or with different substituents on the phenyl ring. acs.org

Foundation for Further Research: The data gathered serves as a foundation for future drug discovery efforts. If promising activity is identified, the compound can serve as a "hit" or "lead" compound for further optimization, guiding the design of new analogues with improved properties.

Data Tables

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C13H19NO | nih.gov |

| Molar Mass | 205.30 g/mol | nih.gov |

| IUPAC Name | This compound | N/A |

Note: Data corresponds to the general structure. Enantiomeric forms may have specific properties.

Structure

3D Structure

Properties

Molecular Formula |

C13H19NO |

|---|---|

Molecular Weight |

205.30 g/mol |

IUPAC Name |

3-[(4-methylphenyl)methyl]piperidin-3-ol |

InChI |

InChI=1S/C13H19NO/c1-11-3-5-12(6-4-11)9-13(15)7-2-8-14-10-13/h3-6,14-15H,2,7-10H2,1H3 |

InChI Key |

KALAPNJSVOXYRV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)CC2(CCCNC2)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 4 Methylbenzyl Piperidin 3 Ol and Its Analogues

Retrosynthetic Analysis of the Piperidin-3-ol Scaffold

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com This process involves breaking bonds and identifying key intermediates, known as synthons.

For a molecule like 3-(4-Methylbenzyl)piperidin-3-ol, two primary disconnection strategies are considered: breaking the carbon-carbon (C-C) bond of the benzyl (B1604629) group and breaking the carbon-nitrogen (C-N) bonds within the piperidine (B6355638) ring.

C-C Bond Disconnection: The most logical C-C bond to disconnect is the one between the C3 of the piperidine ring and the benzylic carbon. This leads to a piperidin-3-one precursor and a 4-methylbenzyl nucleophile (e.g., a Grignard reagent) or electrophile. This is a common and effective strategy for installing substituents at the 3-position.

C-N Bond Disconnection: Disconnecting the C-N bonds of the piperidine ring reveals acyclic precursors. A common approach involves two C-N disconnections, which retrosynthetically opens the ring to a linear δ-amino ketone or δ-amino aldehyde. rsc.orgnih.gov These precursors can then be cyclized in a forward synthesis to form the piperidine ring. This strategy is fundamental to methods like the Mannich reaction and intramolecular cyclizations. rsc.orgrsc.org

| Disconnection Type | Bond Cleaved | Precursor 1 | Precursor 2 |

| C-C Disconnection | C3 - Benzyl | N-protected piperidin-3-one | 4-methylbenzylmagnesium bromide |

| C-N Disconnection | C2-N and C6-N | δ-amino ketone | N/A |

The C3 position in this compound is a stereocenter. The synthesis of a single enantiomer requires stereocontrolled methods.

The addition of a 4-methylbenzyl organometallic reagent to a piperidin-3-one precursor will typically result in a racemic mixture of the tertiary alcohol. Achieving enantioselectivity can be approached in several ways:

Chiral Auxiliaries: Using a chiral auxiliary attached to the nitrogen atom can direct the incoming nucleophile to one face of the ketone.

Chiral Catalysts: A chiral catalyst can be used to promote the enantioselective addition of the nucleophile.

Resolution: A racemic mixture can be separated into its constituent enantiomers through resolution techniques, for instance, by forming diastereomeric salts with a chiral acid.

Starting from a Chiral Pool: An alternative is to build the piperidine ring from a chiral starting material, such as an amino acid, which can set the stereochemistry early in the synthesis. whiterose.ac.uk Ring expansion of chiral prolinol derivatives is one such method to access optically active 3-substituted piperidines. nih.gov

Classical Synthetic Routes to Substituted Piperidin-3-ols

Several classical organic reactions are employed to synthesize the substituted piperidin-3-ol core.

The Mannich reaction is a powerful tool for constructing the piperidine ring, specifically leading to 4-piperidones which can be precursors to piperidin-3-ols. sciencemadness.org The classical Mannich reaction involves the condensation of a primary amine, an aldehyde (like formaldehyde), and a ketone with two α-hydrogens. sciencemadness.orgdtic.mil A variation inspired by biosynthesis is the vinylogous Mannich reaction, which can assemble multi-substituted chiral piperidines. rsc.orgrsc.org These reactions can provide chiral dihydropyridinone intermediates that are versatile for building a variety of piperidine compounds. rsc.orgrsc.org

| Reaction Variant | Reactants | Intermediate | Key Features |

| Classical Mannich | Primary Amine, Aldehyde, Dialkyl Ketone | 4-Piperidone | Forms the piperidine ring in one pot. sciencemadness.org |

| Vinylogous Mannich | Dienolate, Aldimine | Chiral Dihydropyridinone | Allows for stereoselective synthesis of complex piperidines. rsc.orgrsc.org |

| Three-Component Reaction | Amine, Aldehyde, β-ketoacid | β-N-hydroxy-aminoketone | Effective for enantioselective synthesis of piperidine-containing alkaloids. nih.gov |

Introducing the 4-methylbenzyl group at the C3 position is a critical step. This is most commonly achieved by the nucleophilic addition of a 4-methylbenzyl organometallic reagent to an N-protected piperidin-3-one.

The general transformation involves:

Protection of the Piperidine Nitrogen: The nitrogen atom is typically protected with a group like benzyl (Bn) or tert-butoxycarbonyl (Boc) to prevent side reactions.

Nucleophilic Addition: The N-protected piperidin-3-one is reacted with a 4-methylbenzyl Grignard reagent (4-MeC₆H₄CH₂MgBr) or a 4-methylbenzyl organolithium reagent (4-MeC₆H₄CH₂Li).

Deprotection: The protecting group is removed in a final step to yield the target compound.

Another strategy involves the regioselective alkylation at the 3-position of a piperidine derivative. odu.edu This can be achieved by forming an enamine or enamide from a piperideine precursor, which is then alkylated with 4-methylbenzyl halide. odu.edu

| Precursor | Reagent | Product Type |

| N-Boc-piperidin-3-one | 4-Methylbenzylmagnesium bromide | N-Boc-3-(4-methylbenzyl)piperidin-3-ol |

| Δ¹-Piperideine | Lithium diisopropylamide, then 4-Methylbenzyl bromide | 3-(4-Methylbenzyl)-Δ¹-piperideine |

| N-protected prolinol | Nucleophilic ring opening with 4-methylbenzyl derivative | N-protected 3-(4-methylbenzyl)piperidine derivative |

Intramolecular cyclization of linear precursors is a fundamental strategy for forming the piperidine ring. nih.gov A variety of methods exist, often relying on the formation of a C-N bond as the final ring-closing step.

Common cyclization strategies include:

Reductive Amination: An intramolecular reaction of a δ-amino ketone or aldehyde, where the amine and carbonyl groups condense to form a cyclic imine (a Δ¹-piperideine), which is then reduced to the piperidine.

Nucleophilic Substitution: A linear molecule containing an amine and a leaving group (like a halide) at appropriate positions can cyclize via intramolecular Sₙ2 reaction. For example, the cyclization of a 5-halo-2-hydroxypentylamine can yield 3-hydroxypiperidine (B146073). google.com

Alkene Cyclization: Oxidative amination of non-activated alkenes can form substituted piperidines through gold-catalyzed reactions. nih.gov

| Cyclization Method | Precursor | Key Transformation |

| Reductive Amination | δ-Amino Ketone | Intramolecular imine formation followed by reduction. |

| Intramolecular Sₙ2 | 5-Halo-2-aminopentane derivative | Nucleophilic attack of the amine on the carbon bearing the halide. google.com |

| Palladium-catalyzed Azide Reduction | Linear aldehyde with a terminal azide | One-pot reductive cyclization. nih.gov |

Asymmetric Synthesis Approaches for Enantiomeric Purity

The creation of a stereogenic center at the C-3 position of the piperidine ring, bearing both a hydroxyl group and a 4-methylbenzyl substituent, requires precise stereochemical control. Methodologies to achieve this enantiomeric purity can be broadly categorized into the use of chiral auxiliaries, asymmetric catalysis, enantioselective transformations, and the resolution of racemic mixtures.

Chiral Auxiliaries in Piperidin-3-ol Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed to yield the enantiomerically enriched product. wikipedia.org

For the synthesis of this compound, a chiral auxiliary could be attached to the piperidine nitrogen. This approach can influence the facial selectivity of a nucleophilic attack on a precursor like N-protected piperidin-3-one. For instance, the addition of a 4-methylbenzyl Grignard or organolithium reagent to a piperidin-3-one bearing a chiral auxiliary can proceed with high diastereoselectivity. Subsequent removal of the auxiliary would afford the desired enantiomer of this compound. Evans' oxazolidinones and pseudoephedrine are well-known auxiliaries that have been successfully used to direct alkylations and additions to carbonyl groups. wikipedia.org Another strategy involves the use of chiral sugar-based auxiliaries to control the conjugate addition of Grignard reagents to unsaturated piperidones. acs.org

| Auxiliary Type | General Application | Potential Application for Target Compound |

| Evans' Oxazolidinones | Asymmetric alkylations, aldol reactions | N-acylated piperidine for diastereoselective functionalization |

| Pseudoephedrine | Asymmetric alkylation of amides | Diastereoselective addition to a C-3 carbonyl precursor |

| Chiral Sugar Derivatives | Asymmetric conjugate addition | Diastereoselective synthesis of a 4-substituted piperidine precursor |

Asymmetric Catalysis in C-C Bond Formation

Asymmetric catalysis employs a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly efficient and atom-economical.

A plausible catalytic asymmetric route to this compound involves the enantioselective addition of a 4-methylbenzyl nucleophile to N-protected piperidin-3-one. This can be achieved using a chiral Lewis acid or a transition metal complex. For example, the asymmetric addition of organozinc or Grignard reagents to ketones, mediated by chiral ligands, is a powerful method for constructing chiral tertiary alcohols. nih.govrsc.org

Another advanced strategy is the rhodium-catalyzed asymmetric reductive Heck reaction. This method allows for the cross-coupling of pyridine derivatives with arylboronic acids to form 3-substituted tetrahydropyridines with high enantioselectivity. organic-chemistry.orgnih.gov A subsequent reduction and oxidation sequence could potentially yield the target tertiary alcohol. This approach offers a way to construct the C-C bond between the piperidine ring and the 4-methylbenzyl group enantioselectively. nih.govsnnu.edu.cn

| Catalytic System | Reaction Type | Applicability to Target Synthesis | Enantioselectivity (ee) |

| Cu/Chiral Ligand (e.g., TolBinap) | Conjugate addition of Grignard reagents | Formation of a precursor with the 4-methylbenzyl group | Can achieve excellent ee for various substrates nih.gov |

| Rh/Chiral Phosphine Ligand | Asymmetric reductive Heck reaction | Coupling of a pyridine derivative with 4-methylphenylboronic acid | Up to 96% ee reported for related couplings nih.gov |

| Chiral Lewis Acid/Organometallic | Addition to carbonyl | Enantioselective addition of a 4-methylbenzyl nucleophile to a 3-piperidone | Up to 95% ee for additions to ketones nih.gov |

Enantioselective Reductions and Oxidations

Enantioselective reduction of a prochiral ketone is one of the most common and effective methods for producing chiral alcohols. While this is directly applicable to secondary alcohols, it can be adapted for tertiary alcohols. For the synthesis of this compound, a relevant precursor would be a 3-(4-methylbenzoyl)piperidine derivative or a related diketone.

More directly, the enantioselective reduction of N-protected piperidin-3-one can yield a chiral 3-hydroxypiperidine intermediate. This strategy has been extensively studied for the synthesis of (S)-N-Boc-3-hydroxypiperidine, a key pharmaceutical intermediate. mdpi.com Biocatalytic reductions using ketoreductase (KRED) enzymes or whole-cell systems (like Baker's yeast) are particularly effective, often providing excellent enantiomeric excess (>99% ee) and operating under mild, environmentally friendly conditions. mdpi.comresearchgate.net Once the chiral 3-hydroxypiperidine is obtained, the 4-methylbenzyl group could be introduced via methods such as a Friedel-Crafts alkylation at the 3-position, although controlling regioselectivity could be a challenge.

Chiral Resolution Techniques for Racemic Mixtures

When a racemic mixture of this compound is synthesized, it can be separated into its constituent enantiomers through chiral resolution.

Classical Resolution: This method involves the reaction of the racemic amine with a chiral resolving agent, typically a chiral acid like L-camphorsulfonic acid or D-pyroglutamic acid, to form a pair of diastereomeric salts. google.com These salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. After separation, the desired enantiomer of the amine can be liberated by treatment with a base. google.com

Enzymatic Kinetic Resolution: Enzymes can selectively catalyze the transformation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. For instance, a lipase could be used to selectively acylate the hydroxyl group of one enantiomer of racemic this compound. The resulting acylated product and the unreacted alcohol can then be separated. This technique has been applied to the resolution of various disubstituted piperidines. nih.govmdpi.com

| Resolution Method | Principle | Example Resolving Agent/Enzyme |

| Classical Resolution | Formation and separation of diastereomeric salts | L-Camphorsulfonic acid, D-Pyroglutamic acid google.com |

| Enzymatic Kinetic Resolution | Enantioselective enzymatic transformation | Lipase (e.g., Candida antarctica lipase B) mdpi.com |

| Chiral Chromatography | Differential interaction with a chiral stationary phase | Chiral HPLC columns (e.g., Chiralpak) |

Green Chemistry Principles in Synthetic Route Design

Incorporating green chemistry principles into the synthesis of this compound is essential for developing sustainable and environmentally responsible processes. unibo.it This involves strategies such as using safer solvents, reducing waste, and employing catalytic methods.

Solvent-Free Reactions and Aqueous Media Applications

Performing reactions in water or under solvent-free conditions can significantly reduce the environmental impact of a synthetic process by minimizing the use of volatile organic compounds (VOCs).

Aqueous Media: Water is an attractive solvent due to its non-toxic, non-flammable, and inexpensive nature. The hydrogenation of pyridine derivatives to piperidines has been successfully carried out in water. google.com For instance, the synthesis of 3-hydroxypiperidine from 3-hydroxypyridine can be performed in water using a rhodium-nickel/carbon bimetallic catalyst. google.com Biocatalytic reductions, such as the enzymatic synthesis of (S)-N-Boc-3-hydroxypiperidine, are typically conducted in aqueous buffer systems, highlighting the compatibility of green solvents with asymmetric synthesis. mdpi.com

Solvent-Free Reactions: Solvent-free, or neat, reactions can lead to higher reaction rates, improved yields, and easier product purification. One-pot multicomponent reactions are particularly well-suited for solvent-free conditions. For example, the synthesis of piperidinium (B107235) dicoumarol has been achieved under chitosan-catalyzed, solvent-free conditions, demonstrating the feasibility of this approach for constructing complex piperidine-containing molecules. mdpi.com A potential solvent-free step in the synthesis of the target compound could involve a solid-state reaction or a high-temperature melt reaction for the initial construction of the piperidine ring.

Catalyst Selection for Environmental Sustainability

The synthesis of piperidine derivatives, such as this compound, is increasingly guided by the principles of green chemistry, which prioritize the reduction of hazardous waste and energy consumption. Catalyst selection is paramount in achieving these sustainable goals. Modern synthetic routes are moving away from stoichiometric reagents and harsh conditions toward catalytic processes that offer higher efficiency and lower environmental impact. mdpi.com

Transition metal catalysts have been instrumental in developing more sustainable synthetic methods for N-heterocycles. mdpi.com Earth-abundant and less toxic metals are preferred. For instance, non-toxic iron and cobalt-based catalysts are gaining traction for piperidine synthesis. nih.gov Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, are particularly advantageous. They can be easily separated from the reaction mixture and recycled, minimizing waste and cost. Examples include supported bimetallic catalysts like the Ruthenium-Cobalt nanoparticle system (Ru₁CoNP/HAP), which has been used for piperidine synthesis from biomass-derived furfural under mild conditions. nih.gov Nanocatalysts also offer high surface-area-to-volume ratios, leading to enhanced reactivity and selectivity, which aligns with green chemistry objectives. researchgate.net

Furthermore, biocatalysis, utilizing enzymes like amine oxidases and ene-reductases, presents a highly sustainable approach. These biocatalysts operate under benign conditions (ambient temperature and pressure in aqueous media) and exhibit exceptional stereo- and regioselectivity, which is crucial for producing chiral piperidine scaffolds for pharmaceutical applications. nih.gov The development of one-pot enzymatic cascades further enhances the sustainability of these processes. nih.gov

| Catalyst Type | Examples | Key Advantages |

| Heterogeneous Metal Catalysts | Ru₁CoNP/HAP, Supported Co(II) NPs | Recyclable, mild reaction conditions, high yields. nih.govnih.gov |

| Earth-Abundant Metal Catalysts | Iron, Cobalt | Low toxicity, cost-effective, reduced environmental impact. nih.gov |

| Biocatalysts | Amine Oxidases, Ene-Reductases | High stereoselectivity, benign (aqueous) conditions, biodegradable. nih.gov |

| Organocatalysts | Lactic Acid | Inexpensive, metal-free, often allows for solvent-free conditions. mdpi.com |

Atom Economy and Reaction Efficiency

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. A high atom economy signifies a more sustainable process with minimal generation of byproducts and waste. This is particularly important in pharmaceutical synthesis, where complex molecules often require multi-step processes that can be inherently inefficient.

To maximize atom economy in the synthesis of this compound and its analogues, chemists favor reaction types that incorporate most or all of the starting material atoms into the product.

Key Atom-Economical Reactions:

Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step to form a complex product, where the majority of the atoms from the starting materials are integrated into the final structure. researchgate.netmdpi.com MCRs are highly efficient, reduce reaction times, and simplify purification processes. mdpi.com

Cycloaddition Reactions: These reactions, such as [4+2] cycloadditions, are inherently atom-economical as they form cyclic products by rearranging electrons without the loss of any atoms.

Cascade (or Tandem) Reactions: A sequence of intramolecular reactions that occur consecutively in one pot to build molecular complexity efficiently. A cascade process for piperidine formation from furfurylamine involves hydrogenation, ring rearrangement, and cyclization, demonstrating high efficiency. nih.gov

| Reaction Type | Principle | Typical Atom Economy |

| Multicomponent Reactions | Three or more reactants combine in a single operation. mdpi.com | Very High |

| Cycloaddition Reactions | Two or more unsaturated molecules combine to form a cyclic adduct. | 100% (Ideal) |

| Hydrogenation | Addition of hydrogen across a double or triple bond. | 100% (Ideal) |

| Substitution Reactions | Replacement of one functional group with another. | Moderate to Low |

| Wittig Reaction | A ketone/aldehyde reacts with a phosphonium ylide. | Low |

Functional Group Interconversions and Modifications

Once the core structure of this compound is synthesized, its functional groups—the tertiary hydroxyl, the secondary piperidine nitrogen, and the aromatic ring—can be further modified to create a library of analogues for structure-activity relationship studies.

Modifications of the Hydroxyl Group

The tertiary hydroxyl group at the C3 position is a key site for functionalization, although its steric hindrance can influence reactivity.

Etherification: Formation of an ether can be achieved by deprotonating the hydroxyl group with a strong base (e.g., sodium hydride) followed by reaction with an alkyl halide. This introduces an alkoxy substituent at the C3 position.

Esterification: The hydroxyl group can be converted to an ester by reaction with an acyl chloride or acid anhydride, typically in the presence of a base like pyridine or triethylamine to neutralize the acidic byproduct.

Dehydration: Acid-catalyzed dehydration can eliminate the hydroxyl group and an adjacent proton to form an alkene, resulting in a tetrahydropyridine (B1245486) derivative. The regioselectivity of this elimination would depend on the stability of the resulting double bond.

Replacement/Substitution: The hydroxyl group can be converted into a better leaving group (e.g., a tosylate) and subsequently displaced by a nucleophile, although this can be challenging for tertiary alcohols and may compete with elimination reactions.

Transformations involving the Piperidine Nitrogen

The secondary amine within the piperidine ring is a versatile handle for introducing a wide array of substituents.

N-Alkylation: The nitrogen can be alkylated by reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., potassium carbonate) to prevent the formation of the ammonium (B1175870) salt. researchgate.net Reductive amination, reacting the piperidine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride), is another effective method for introducing alkyl groups.

N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields N-acylpiperidines. google.com This transformation converts the basic nitrogen into a neutral amide group.

N-Arylation: The introduction of an aryl group onto the nitrogen can be accomplished via transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

Sulfonamide Formation: Reacting the piperidine with a sulfonyl chloride (e.g., tosyl chloride) in the presence of a base produces a sulfonamide, which is a common functional group in medicinal chemistry.

Aromatic Ring Functionalization on the Methylbenzyl Moiety

The 4-methylbenzyl group offers the p-tolyl aromatic ring as a site for further modification. The existing substituents (the methyl group and the piperidinylmethyl group) will direct the position of incoming electrophiles.

Electrophilic Aromatic Substitution (EAS): The methyl group is an activating, ortho, para-directing group. libretexts.orgmsu.edu The large piperidinylmethyl substituent at the para position will sterically hinder attack at that site, meaning electrophilic substitution will be strongly directed to the positions ortho to the methyl group (C2' and C6' of the benzyl ring). Common EAS reactions include:

Nitration: Using nitric acid and sulfuric acid to introduce a nitro (-NO₂) group. masterorganicchemistry.com

Halogenation: Using Br₂ or Cl₂ with a Lewis acid catalyst (e.g., FeBr₃) to introduce a halogen atom. masterorganicchemistry.com

Friedel-Crafts Acylation/Alkylation: Introducing acyl or alkyl groups using an acyl/alkyl halide and a Lewis acid catalyst like AlCl₃. masterorganicchemistry.com

Directed ortho-Metalation (DoM): While the piperidine nitrogen itself is not a classic directing group for DoM on a separate aromatic ring, related strategies can achieve specific functionalization. A more direct approach for this scaffold is Palladium(II)-catalyzed ortho-arylation, which uses the nitrogen of the heterocyclic ring to direct C-H activation and subsequent arylation at the ortho position of the benzyl ring. rsc.org This powerful method allows for the direct formation of biaryl structures with high regioselectivity. rsc.org

Chemical Reactivity and Transformations of 3 4 Methylbenzyl Piperidin 3 Ol

Reactions Involving the Piperidine (B6355638) Ring System

The reactivity of the piperidine ring in 3-(4-Methylbenzyl)piperidin-3-ol is dominated by the nucleophilic character of the nitrogen atom and the potential for transformations on the ring itself.

Nucleophilic and Electrophilic Substitutions on the Ring

The piperidine nitrogen in this compound is a nucleophilic center and readily participates in reactions with electrophiles. The synthesis of related N-benzyl-3-hydroxypiperidines often involves the reaction of 3-hydroxypiperidine (B146073) with a benzyl (B1604629) halide, underscoring the nucleophilicity of the nitrogen. patsnap.comgoogle.com

Electrophilic substitution on the carbon atoms of the piperidine ring is generally not favored due to the electron-withdrawing inductive effect of the nitrogen atom. However, reactions can be facilitated under specific conditions. For instance, α-lithiation of N-protected piperidines can generate a nucleophilic carbon, which can then react with electrophiles.

Conversely, the piperidine ring can be subject to nucleophilic attack under certain circumstances, for example, in the ring-opening of activated piperidinium (B107235) species.

Ring-Opening and Ring-Expansion Reactions

The piperidine ring is generally stable, but ring-opening reactions can be induced under specific conditions, often involving the formation of a quaternary ammonium (B1175870) salt followed by cleavage. For instance, the ring opening of N-benzyl cyclic peptoids, which share the N-benzyl amine feature, has been studied in the context of polymerization reactions. rsc.org While not directly demonstrated for this compound, analogous ring-opening strategies could potentially be applied.

Ring expansion of piperidine derivatives is a less common but synthetically useful transformation. For example, the ring expansion of aziridinium (B1262131) ylides can lead to the formation of dehydropiperidines. quickcompany.in Such strategies, while not directly reported for this compound, represent potential pathways for structural modification.

Oxidation and Reduction of the Piperidine Nitrogen

The nitrogen atom of the piperidine ring can be oxidized. For instance, RuO4-mediated oxidation of N-benzylated tertiary amines, such as 1,4-dibenzylpiperazine, has been shown to attack the aminic N-α-C-H bonds. researchgate.net This suggests that the benzylic C-H bond adjacent to the nitrogen in this compound could be susceptible to oxidation, potentially leading to the formation of a lactam.

The N-benzyl group can be removed (de-benzylation) under certain reductive conditions, typically catalytic hydrogenation using catalysts like palladium on carbon. google.com This reaction regenerates the secondary amine, which can then be further functionalized. The choice of catalyst and reaction conditions is crucial to avoid undesired side reactions. google.com

Reactions of the Tertiary Alcohol Moiety

The tertiary alcohol group at the 3-position of the piperidine ring is a key site for a variety of chemical transformations.

Dehydration Reactions and Olefin Formation

Tertiary alcohols are prone to dehydration under acidic conditions to form alkenes. pearson.com In the case of this compound, dehydration would be expected to yield a mixture of tetrahydropyridine (B1245486) isomers. The regioselectivity of this elimination would be influenced by the stability of the resulting double bond.

| Reaction | Reagents | Expected Products | Notes |

| Dehydration | Strong acid (e.g., H₂SO₄, H₃PO₄), heat | 1-(4-Methylbenzyl)-1,2,5,6-tetrahydropyridine and 1-(4-Methylbenzyl)-1,2,3,4-tetrahydropyridine | The formation of the more substituted alkene is generally favored (Zaitsev's rule). |

Esterification and Etherification of the Hydroxyl Group

The tertiary hydroxyl group can undergo esterification with carboxylic acids or their derivatives. This reaction is often a key step in the synthesis of pharmacologically active molecules. For example, N-benzyl-3-hydroxypiperidine is a crucial intermediate in the synthesis of benidipine (B10687), which involves an esterification step. patsnap.com The esterification of tertiary alcohols can be challenging and may require specific coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.govresearchgate.net

Etherification of the tertiary alcohol is also a plausible transformation. This can be achieved under various conditions, for instance, through Williamson ether synthesis involving the corresponding alkoxide and an alkyl halide. More advanced methods, such as copper-catalyzed amino etherification of alkenes, highlight the ongoing development in forming C-O bonds at sterically hindered centers. acs.org

| Reaction | Typical Reagents | Product Type | Reference Example |

| Esterification | Carboxylic acid, DCC/DMAP or EDC/DMAP | Tertiary Ester | Synthesis of benidipine from N-benzyl-3-hydroxypiperidine. patsnap.com |

| Etherification | NaH, Alkyl halide (e.g., CH₃I) | Tertiary Ether | General method for ether synthesis. |

Oxidation to Carbonyl Compounds

The oxidation of the secondary amine within the piperidine ring of this compound to a carbonyl compound, specifically a lactam, is a challenging transformation due to the presence of the tertiary alcohol. Direct oxidation of the piperidine nitrogen can lead to the formation of N-oxides. For instance, secondary amines can be oxidized to nitrones using reagents like hydrogen peroxide. wikipedia.org However, achieving selective oxidation to a lactam at the C2 or C6 position without affecting the tertiary alcohol or the benzylic position requires careful selection of reagents and reaction conditions.

While specific studies on the oxidation of this compound to a lactam are not extensively documented, general methodologies for the oxidation of N-substituted piperidines can provide insights. For N-protected piperidines, oxidation at the alpha-carbon to the nitrogen can be achieved. For example, N-acyliminium ions, which are precursors to such oxidized products, can be generated through various oxidative methods. nih.gov The choice of the nitrogen protecting group is crucial; for instance, N-benzoyl and N-Boc protected piperidines can be resistant to certain oxidation conditions, while N-Cbz protection may allow for some oxidative transformations. nih.gov

Reactions of the 4-Methylbenzyl Side Chain

The 4-methylbenzyl group offers multiple sites for chemical modification, including the aromatic ring and the benzylic methyl group.

Aromatic Electrophilic Substitution Reactions

The benzene (B151609) ring of the 4-methylbenzyl group is susceptible to electrophilic aromatic substitution. The alkyl group (the benzyl moiety attached to the piperidine) and the methyl group are both activating and ortho-, para-directing. This means that incoming electrophiles will preferentially substitute at the positions ortho and para to these groups. Given that the para position is already occupied by the methyl group, electrophilic substitution is expected to occur primarily at the positions ortho to the benzyl and methyl groups.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The specific conditions for these reactions would need to be carefully controlled to avoid side reactions, such as oxidation of the piperidine ring or reactions at the benzylic position.

| Reaction Type | Reagent/Catalyst | Expected Major Product(s) |

| Nitration | HNO₃/H₂SO₄ | 3-(2-Nitro-4-methylbenzyl)piperidin-3-ol and 3-(3-Nitro-4-methylbenzyl)piperidin-3-ol |

| Bromination | Br₂/FeBr₃ | 3-(2-Bromo-4-methylbenzyl)piperidin-3-ol and 3-(3-Bromo-4-methylbenzyl)piperidin-3-ol |

| Sulfonation | Fuming H₂SO₄ | 2-(4-((3-Hydroxypiperidin-3-yl)methyl)-2-methylphenyl)sulfonic acid and 2-(4-((3-Hydroxypiperidin-3-yl)methyl)-3-methylphenyl)sulfonic acid |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 3-(2-Acyl-4-methylbenzyl)piperidin-3-ol and 3-(3-Acyl-4-methylbenzyl)piperidin-3-ol |

This table represents expected outcomes based on general principles of electrophilic aromatic substitution. Specific experimental data for this compound is limited.

Reactions Involving the Methyl Group on the Aromatic Ring

The methyl group on the aromatic ring can undergo several transformations. One of the most common reactions is oxidation to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. This would yield 4-((3-hydroxypiperidin-3-yl)methyl)benzoic acid.

Another potential reaction is radical halogenation, typically using N-bromosuccinimide (NBS) in the presence of a radical initiator, which would selectively brominate the methyl group to afford 3-((4-(bromomethyl)benzyl)piperidin-3-ol). This benzylic bromide is a versatile intermediate for further functionalization.

Benzylic Functionalizations

The benzylic position (the CH₂ group connecting the piperidine and the aromatic ring) is also a site for potential functionalization, although it is sterically hindered. Benzylic C-H bonds can be functionalized through various methods, including radical-mediated processes. For instance, benzylic bromination can occur at this position under radical conditions, though it would compete with bromination of the methyl group. chemistrysteps.com

Modern synthetic methods, such as those involving photoredox catalysis, have enabled a range of benzylic C-H functionalizations, including amination and the introduction of other functional groups. nih.gov These methods could potentially be applied to this compound to introduce further diversity at the benzylic position.

Stereoselective and Regioselective Transformations

The presence of a chiral center at the C3 position of the piperidine ring introduces the element of stereoselectivity in its reactions.

Influence of Substituents on Reaction Outcomes

The chemical reactivity of this compound is significantly influenced by the nature and position of substituents on both the piperidine ring and the aromatic benzyl group. These substituents can alter the molecule's electronic properties and steric environment, thereby dictating the feasibility, rate, and outcome of various chemical transformations. The primary points of reactivity on the parent molecule are the tertiary alcohol, the secondary amine of the piperidine ring, and the benzylic position.

Electronic Effects of Substituents:

The electronic influence of a substituent is its ability to donate or withdraw electron density, which can be transmitted through sigma bonds (inductive effects) or pi systems (resonance effects). These effects are particularly pronounced in reactions that involve the formation of charged intermediates, such as carbocations.

On the aromatic ring of the benzyl group, the existing methyl group at the para-position is weakly electron-donating. This property enhances the stability of a potential benzylic carbocation that could form at the C3-position upon protonation and elimination of the hydroxyl group. The presence of stronger electron-donating groups (EDGs) at the ortho or para positions would further stabilize this carbocation, thereby accelerating the rate of acid-catalyzed dehydration or SN1-type substitution reactions. researchgate.net Conversely, the introduction of electron-withdrawing groups (EWGs) like nitro (-NO2) or cyano (-CN) on the aromatic ring would destabilize the carbocation intermediate, retarding or preventing such reactions. The correlation between the electronic properties of substituents and reaction rates can often be quantified using principles like the Hammett equation. researchgate.net

Substituents on the piperidine nitrogen also exert a strong electronic influence. The nitrogen's lone pair makes it a Lewis base and a nucleophile. Attaching an electron-withdrawing group, such as an acetyl or carbamoyl (B1232498) group, to the nitrogen reduces its basicity and nucleophilicity by delocalizing the lone pair. This modification would decrease the rate of reactions where the nitrogen acts as a nucleophile, such as N-alkylation.

Steric Effects of Substituents:

Steric hindrance arises from the spatial arrangement of atoms within a molecule, which can impede the approach of reagents to a reactive site. In the context of this compound, bulky substituents on the piperidine ring, particularly at positions C2, C4, or C6, can significantly impact reactivity.

Substituents adjacent to the nitrogen atom (at C2 and C6) can restrict access to the nitrogen's lone pair, slowing down reactions like N-alkylation and N-acylation. rsc.org Similarly, a bulky substituent at the C4 position could influence the preferred conformation of the piperidine ring. This conformational locking can alter the spatial accessibility of the C3-hydroxyl and 4-methylbenzyl groups, potentially favoring one reaction pathway over another. For instance, it might hinder the approach of a large reagent to the hydroxyl group or influence the stereochemical outcome of a reaction. rsc.org

The interplay between electronic and steric effects is crucial. For example, in glycosylation reactions of similar ring systems, it has been shown that both the electronic nature and the steric bulk of substituents at the 3-position can dramatically alter reaction selectivity by influencing the equilibrium between different reactive intermediates. nih.gov While a substituent might be electronically favorable for a certain transformation, its steric bulk could render the reaction kinetically unfeasible.

The following tables provide a predictive overview of how different substituents might influence specific reactions of a this compound core structure.

Table 1: Predicted Influence of Aromatic Substituents on the Rate of Acid-Catalyzed Dehydration

This table illustrates the expected effect of different substituents at the para-position of the benzyl ring on the rate of elimination of the tertiary alcohol. The reaction proceeds through a benzylic carbocation intermediate.

| Substituent (at para-position) | Electronic Effect | Predicted Effect on Carbocation Stability | Predicted Relative Reaction Rate |

| -OCH₃ | Strong Electron-Donating | Significant Stabilization | Very Fast |

| -CH₃ (Parent) | Weak Electron-Donating | Stabilization | Fast |

| -H | Neutral | Baseline | Moderate |

| -Cl | Weak Electron-Withdrawing | Destabilization | Slow |

| -NO₂ | Strong Electron-Withdrawing | Significant Destabilization | Very Slow / No Reaction |

This table is based on established principles of carbocation stability in benzylic systems. researchgate.net

Table 2: Predicted Influence of N-Substituents on Piperidine Reactivity

This table outlines how substituents on the piperidine nitrogen would likely affect the rate of a standard N-alkylation reaction (e.g., with methyl iodide).

| N-Substituent | Steric Hindrance | Electronic Effect (on Nitrogen Basicity) | Predicted Relative N-Alkylation Rate |

| -H (Parent) | Low | Baseline | Fast |

| -CH₃ (Methyl) | Low | Increased | Fast |

| -CH(CH₃)₂ (Isopropyl) | Moderate | Increased | Moderate |

| -C(CH₃)₃ (tert-Butyl) | High | Increased | Very Slow |

| -C(O)CH₃ (Acetyl) | Low | Significantly Decreased | Very Slow / No Reaction |

This table illustrates the combined impact of steric hindrance and the nucleophilicity of the nitrogen atom on a typical SN2 reaction.

Derivatization Strategies and Analog Development for Structure Activity Relationship Sar Studies

Design Principles for Novel Piperidine (B6355638) Derivatives

The design of new analogs based on the 3-(4-Methylbenzyl)piperidin-3-ol scaffold is guided by established medicinal chemistry principles. Strategic modifications are typically made to the three main components of the molecule: the piperidine nitrogen, the C3 position of the piperidine ring, and the benzyl (B1604629) aromatic ring.

The secondary amine of the piperidine ring is a prime target for derivatization. Its basicity and nucleophilicity allow for a wide range of chemical transformations, primarily through N-alkylation and N-acylation reactions. These modifications can profoundly influence the compound's physicochemical properties, such as lipophilicity, polarity, and basicity (pKa), which in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with a biological target.

Common strategies include:

N-Alkylation: Introducing small alkyl groups (e.g., methyl, ethyl) or larger, more complex moieties (e.g., benzyl, phenylethyl) can probe the steric tolerance of the target's binding pocket. nih.gov Standard N-alkylation can be achieved using alkyl halides in the presence of a base or via reductive amination. researchgate.net

N-Acylation: The synthesis of N-acyl derivatives, such as N-benzoyl or N-acetyl analogs, introduces a carbonyl group, which can act as a hydrogen bond acceptor. nih.gov This also neutralizes the basicity of the piperidine nitrogen, which can alter the binding mode and pharmacokinetic properties.

N-Arylation: The introduction of an aryl or heteroaryl group can explore potential pi-stacking interactions with the target protein.

Introduction of Functional Groups: Appending groups with specific functionalities, like aminoalkyl or carboxylalkyl chains, can introduce new interaction points (e.g., ionic bonds, hydrogen bonds) or modulate the compound's solubility. nih.gov

The choice of substituent allows for fine-tuning of the molecule's properties, as illustrated in the table below.

Table 1: Potential Modifications at the Piperidine Nitrogen and Their Predicted Physicochemical Impact

| Modification Type | Substituent (R) | Synthetic Method | Potential Impact on Physicochemical Properties |

|---|---|---|---|

| N-Alkylation | -CH₃, -C₂H₅ | Alkyl halide, K₂CO₃, DMF | Increases lipophilicity; minimal steric bulk; pKa similar to parent amine. |

| -CH₂Ph (Benzyl) | Benzyl bromide, base | Significantly increases lipophilicity and steric bulk. | |

| N-Acylation | -C(O)CH₃ (Acetyl) | Acetic anhydride, base | Increases polarity; removes basicity (forms a neutral amide); introduces H-bond acceptor. |

| -C(O)Ph (Benzoyl) | Benzoyl chloride, base | Significantly increases lipophilicity; removes basicity; adds potential for π-π interactions. | |

| N-Carbamoylation | -C(O)N(Ph)₂ | Diphenylcarbamoyl chloride | Introduces a hydrogen bond acceptor and significant steric bulk. nih.gov |

The C3 position is a critical stereocenter featuring both a hydroxyl group and a 4-methylbenzyl group. Modifications at this position can directly impact the key interactions responsible for biological activity.

Modification of the Hydroxyl Group: The tertiary alcohol is a potential hydrogen bond donor and acceptor. Its role can be investigated by:

Etherification: Converting the alcohol to an ether (e.g., O-methyl, O-benzyl) removes its hydrogen-bonding donor capability and increases lipophilicity. beilstein-journals.orgbeilstein-journals.org

Esterification: Forming an ester (e.g., acetate (B1210297), benzoate) also removes the hydrogen bond donor property and introduces a different steric and electronic profile.

Bioisosteric Replacement: The hydroxyl group can be replaced with other functional groups of similar size and electronic character, such as a primary amine (-NH₂), a thiol (-SH), or even a fluorine atom (-F), to probe the nature of the interaction. mykhailiukchem.orgresearchgate.net

Modification of the Benzyl Moiety: While the aromatic ring of the benzyl group is addressed in the next section, the entire C3-substituent can be replaced to explore different spatial arrangements. For instance, replacing the 4-methylbenzyl group with other arylmethyl, alkyl, or cycloalkylmethyl groups can determine the importance of the aromatic ring and the linker length for activity. researchgate.net

The 4-methylbenzyl group offers a versatile platform for exploring electronic and steric effects on binding affinity. By introducing various substituents onto the phenyl ring, one can modulate the electronic properties (making the ring more electron-rich or electron-poor) and probe for specific interactions within the binding site. unisi.it

The influence of a substituent is often quantified by its Hammett constant (σ), which describes its electron-donating or electron-withdrawing capability.

Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH₃) or additional methyl (-CH₃) groups increase the electron density of the aromatic ring. This can enhance π-π or cation-π interactions.

Electron-Withdrawing Groups (EWGs): Halogens (-F, -Cl, -Br) or a nitro group (-NO₂) decrease the ring's electron density. Halogens can also participate in specific halogen bonding interactions. nih.gov

Steric Effects: The size and position of the substituent (ortho, meta, or para) are critical. Bulky groups can either provide beneficial van der Waals interactions or cause a steric clash that prevents optimal binding. Studies on related benzylpiperidine structures have shown that the position of substituents like methyl or methoxy groups can significantly alter biological activity. nih.gov

Table 2: Examples of Substituents for the Benzyl Ring and Their Electronic Effects

| Position on Ring | Substituent | Name | Hammett Constant (σ_para) | Electronic Effect |

|---|---|---|---|---|

| para (C4') | -CH₃ | 4-Methyl (parent) | -0.17 | Weakly Electron-Donating |

| para (C4') | -OCH₃ | 4-Methoxy | -0.27 | Strongly Electron-Donating |

| para (C4') | -F | 4-Fluoro | +0.06 | Weakly Electron-Withdrawing |

| para (C4') | -Cl | 4-Chloro | +0.23 | Moderately Electron-Withdrawing |

| para (C4') | -CF₃ | 4-Trifluoromethyl | +0.54 | Strongly Electron-Withdrawing |

| meta (C3') | -CH₃ | 3-Methyl | -0.07 | Weakly Electron-Donating |

| meta (C3') | -Cl | 3-Chloro | +0.37 | Moderately Electron-Withdrawing |

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational methodology that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.org These models can predict the activity of newly designed compounds, helping to prioritize synthetic efforts towards the most promising candidates. researchgate.net

To build a QSAR model, the chemical structure of each analog must be converted into a set of numerical values known as molecular descriptors. drugdesign.org These descriptors quantify various aspects of the molecule's physicochemical properties. They are generally categorized by their dimensionality: frontiersin.org

1D Descriptors: Derived from the molecular formula, such as molecular weight and atom counts.

2D Descriptors: Derived from the 2D representation of the molecule, these include:

Topological Descriptors: These indices describe the connectivity and branching of the molecule. Examples include the Wiener index, Zagreb indices, and Kier & Hall's connectivity indices (chi indices). researchgate.netresearchgate.net

Electrotopological State (E-state) Indices: These descriptors encode information about both the electronic character and the topological environment of each atom in the molecule. frontiersin.orgnih.gov

3D Descriptors: Derived from the 3D conformation of the molecule, these include descriptors related to molecular shape, volume, and surface area (e.g., polar surface area or PSA).

Physicochemical Descriptors: These quantify key properties relevant to pharmacology, such as lipophilicity (logP), molar refractivity (MR), and electronic properties (e.g., dipole moment, HOMO/LUMO energies). frontiersin.orgfrontiersin.org

For the this compound series, relevant descriptors would likely include logP, PSA, molecular weight, hydrogen bond donor/acceptor counts, and descriptors capturing the shape and electronic nature of the substituted benzyl ring.

Once descriptors are calculated for a set of analogs with known biological activities, statistical methods are used to generate a predictive model. buecher.de The choice of method depends on the complexity of the data and the relationship between the descriptors and the activity.

Multiple Linear Regression (MLR): This is one of the simplest and most interpretable methods, creating a linear equation that correlates the biological activity with a combination of the most relevant descriptors. nih.govscribd.com

Partial Least Squares (PLS): A regression technique that is particularly useful when the number of descriptors is large or when descriptors are correlated with each other. researchgate.net

Machine Learning Methods: For complex, non-linear relationships, more advanced methods are often employed:

Support Vector Machines (SVM): A powerful algorithm for both regression and classification that maps the data to a high-dimensional space to find an optimal separating hyperplane. researchgate.netnih.gov

Artificial Neural Networks (ANN): These models, inspired by the human brain, consist of interconnected nodes (neurons) in layers and are excellent at modeling complex, non-linear data. researchgate.netarabjchem.org

Other Methods: Techniques like k-Nearest Neighbors (k-NN) and General Regression Neural Networks (GRNN) are also utilized in QSAR studies. nih.govresearchgate.net

The robustness and predictive power of any QSAR model must be rigorously validated using statistical metrics such as the coefficient of determination (R²), the cross-validated R² (Q²), and the root mean square error (RMSE). nih.govresearchgate.net A well-validated QSAR model serves as an invaluable tool for the rational design of novel piperidine derivatives with potentially improved activity profiles. nih.govnih.gov

Table 3: Comparison of Common Statistical Models in QSAR

| Statistical Model | Principle | Primary Use Case |

|---|---|---|

| Multiple Linear Regression (MLR) | Fits a linear equation to the data. | Simple, linear relationships; easily interpretable. scribd.com |

| Partial Least Squares (PLS) | Reduces a large number of correlated descriptors to a smaller set of uncorrelated components (latent variables) and performs regression on them. | Datasets with many, possibly collinear, descriptors. researchgate.net |

| Support Vector Machines (SVM) | Finds an optimal boundary (hyperplane) that separates data points or fits a regression line with a defined margin of tolerance. | Complex, non-linear relationships; robust to outliers. nih.gov |

| Artificial Neural Networks (ANN) | A network of interconnected "neurons" that learns patterns from the data through a training process. | Highly complex, non-linear SARs where the underlying relationship is unknown. arabjchem.org |

Bioisosteric Replacements in Analog Design

Bioisosterism, the practice of substituting one chemical group with another that retains similar physical or chemical properties, is a powerful tool in drug design. researchgate.net For analogs of this compound, this can involve modifications to the core piperidine scaffold to enhance potency, improve metabolic stability, or alter physicochemical properties like solubility and lipophilicity. researchgate.netmedchemexpress.com

Another potential bioisosteric replacement involves modifying the ring structure to a tropane (B1204802) system. This bicyclic amine alters the conformational rigidity and the spatial orientation of substituents, which can significantly affect receptor binding and pharmacological activity. Such modifications are critical for exploring the required geometry for optimal interaction with a biological target.

Altering the entire piperidine ring system is a more drastic but often effective strategy for scaffold hopping and accessing novel chemical space. medchemexpress.com Smaller heterocyclic rings, such as azetidine (B1206935) and pyrrolidine, are frequently used as replacements for piperidines. nih.govnih.gov The use of an azetidine ring, for example, has been shown to shift metabolic pathways away from N-dealkylation, a common metabolic route for piperidines. nih.gov

More recently, spirocyclic systems have gained prominence as piperidine bioisosteres. enamine.net Azaspiro[3.3]heptanes, in particular, have been developed to mimic the three-dimensional space occupied by piperidines while offering improved physicochemical properties. enamine.netenamine.net For instance, replacing a piperidine ring with 1-azaspiro[3.3]heptane or 2-azaspiro[3.3]heptane can lead to a significant reduction in lipophilicity (logD) and an improvement in metabolic stability, which are desirable attributes for drug candidates. researchgate.net Studies have shown that 1-azaspiro[3.3]heptane, in particular, offers similar basicity to piperidine but with enhanced metabolic robustness. enamine.netresearchgate.net

| Scaffold | Key Property Changes vs. Piperidine | Rationale for Use | Reference |

|---|---|---|---|

| Azetidine | Reduced ring size, alters metabolic pathways (e.g., avoids N-dealkylation), can reduce LogD. | Improve metabolic stability and solubility. | nih.gov |

| Pyrrolidine | Five-membered ring alters bond angles and substituent orientation. | Explore different conformational space for receptor binding. | nih.gov |

| 2-Azaspiro[3.3]heptane | Reduced lipophilicity (lower logD), improved solubility, potential for improved metabolic stability. | Enhance pharmacokinetic properties. | enamine.netresearchgate.net |

| 1-Azaspiro[3.3]heptane | Significantly reduced lipophilicity, similar basicity to piperidine, improved metabolic stability over 2-azaspiro[3.3]heptane. | Optimize ADME properties while maintaining key interactions. | researchgate.netnih.gov |

Conjugation and Linker Chemistry for Research Probes

To investigate the mechanism of action and validate the biological targets of this compound, it is often necessary to develop chemical probes. This typically involves conjugating the molecule to a reporter tag, such as a fluorophore, through a chemical linker.

The creation of fluorescent probes from a parent molecule like this compound allows for its visualization in biological systems. nih.gov A general strategy involves introducing a reactive handle onto the molecule that can be covalently linked to a fluorescent dye. thermofisher.combiomol.com For instance, the piperidine nitrogen could be functionalized with a linker terminating in an amine or carboxylic acid. This functionalized analog can then be reacted with an amine-reactive or carbonyl-reactive fluorescent dye, respectively. biomol.com

Commonly used fluorescent dyes for such purposes include those from the cyanine (B1664457) (e.g., Cy3, Cy5), BODIPY, or fluorescein (B123965) families. tandfonline.com The choice of fluorophore depends on the specific application, considering factors like brightness, photostability, and spectral properties to avoid interference from cellular autofluorescence. sigmaaldrich.combioacts.com The synthesis often involves coupling the functionalized ligand with an N-hydroxysuccinimide (NHS) ester of the chosen dye. acs.org This approach would yield a fluorescent probe capable of tracking the localization of this compound within cells and tissues. nih.govacs.org

| Fluorophore Class | Typical Excitation (nm) | Typical Emission (nm) | Key Features | Reference |

|---|---|---|---|---|

| Fluorescein (e.g., FITC) | ~494 | ~518 | Bright green fluorescence, pH sensitive. | biomol.com |

| BODIPY | Varies (e.g., 488-515) | Varies (e.g., 515-545) | High biocompatibility, narrow emission bandwidth. | acs.org |

| Cyanine (e.g., Cy3) | ~550 | ~570 | Bright, photostable, commonly used in FRET. | rsc.org |

| Cyanine (e.g., Cy5) | ~650 | ~670 | Red-shifted emission, good for in vivo imaging. | sigmaaldrich.comrsc.org |

Once a fluorescently tagged probe is synthesized, it becomes a powerful tool for target validation and engagement studies. mdpi.com These probes allow for direct visualization of the molecule's interaction with its biological target in living systems. nih.gov

One common application is in fluorescence microscopy, where the probe can reveal the subcellular localization of its binding partner. tandfonline.com For example, if this compound targets a nuclear protein, a fluorescent analog would be expected to accumulate in the cell nucleus, which can be confirmed by co-localization with nuclear stains. tandfonline.com

Furthermore, these probes are essential for confirming target engagement in cells. licorbio.com A competition assay can be performed where cells are co-incubated with the fluorescent probe and an unlabeled version of the drug or a known inhibitor. A dose-dependent decrease in the fluorescence signal indicates that the unlabeled compound is competing for the same binding site, thus validating the target interaction. tandfonline.com Such experiments can be quantified using techniques like in-cell westerns or flow cytometry to determine the binding affinity (e.g., IC₅₀) of the parent compound in a cellular context. tandfonline.comlicorbio.com These methods are crucial for bridging the gap between in vitro activity and cellular function.

Conformational Analysis and Advanced Spectroscopic Characterization

Computational Conformational Studies

Computational chemistry offers powerful tools to predict the stable three-dimensional arrangements (conformations) of a molecule and their relative energies.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is the most powerful experimental technique for elucidating the solution-state structure and conformation of organic molecules.

2D NMR Techniques for Proton and Carbon Assignments (e.g., COSY, HSQC, HMBC)For a molecule like 3-(4-methylbenzyl)piperidin-3-ol, a one-dimensional (1D) NMR spectrum would be insufficient for unambiguous signal assignment due to overlapping signals, particularly from the piperidine (B6355638) ring protons. A suite of two-dimensional (2D) NMR experiments would be essential:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, helping to identify which protons are adjacent to one another in the piperidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the carbon spectrum based on the already-assigned proton spectrum. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It is crucial for identifying quaternary carbons (like C-3 of the piperidine ring) and for connecting the 4-methylbenzyl substituent to the piperidine core. researchgate.net

NOESY and ROESY for Stereochemical and Conformational ElucidationThe stereochemistry and preferred conformation in solution are determined using through-space correlations.

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments detect protons that are close to each other in space, regardless of whether they are connected by chemical bonds. ipb.ptias.ac.in For this compound, these experiments would be critical. For example, observing a NOE/ROE correlation between the benzylic protons and the axial protons at C-2 and C-6 of the piperidine ring would provide strong evidence for an equatorial orientation of the 4-methylbenzyl group. The absence of such a correlation, and the presence of correlations to equatorial protons instead, would suggest an axial orientation.

Without published research, no specific data tables for chemical shifts, coupling constants, or computational energies for this compound can be presented.

Solid-State NMR for Crystalline Structures

Solid-State Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for characterizing the structure and dynamics of solid materials, including crystalline small molecules. scielo.br Unlike solution-state NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by these interactions, providing rich information about the local electronic environment, internuclear distances, and molecular packing in the crystal lattice. scielo.br

For a crystalline sample of This compound , ssNMR would be instrumental in determining its three-dimensional structure. Key ssNMR experiments include:

Cross-Polarization Magic-Angle Spinning (CP/MAS): This is the most common ssNMR experiment for organic solids. It enhances the signal of low-abundance nuclei like ¹³C and ¹⁵N by transferring magnetization from abundant protons. acs.org The chemical shifts observed in a ¹³C CP/MAS spectrum are highly sensitive to the molecular conformation. For instance, the chemical shifts of the piperidine ring carbons can distinguish between chair, boat, or twist-boat conformations. The chemical shift of the carbon bearing the hydroxyl group (C3) would be particularly informative about intermolecular hydrogen bonding interactions within the crystal lattice.

Dipolar Dephasing (DD/MAS): This technique helps in distinguishing between protonated and non-protonated carbons, as well as mobile and rigid segments of the molecule. acs.org For This compound , this could differentiate the quaternary C3 carbon from the protonated carbons of the piperidine ring and the benzyl (B1604629) group.

Recoupling Experiments: Techniques like Rotational-Echo Double-Resonance (REDOR) can be used to measure specific internuclear distances, for example, between a ¹³C-labeled carbon on the piperidine ring and a ¹⁵N-labeled nitrogen. This provides precise geometric constraints for a full structure determination.

While no specific ssNMR data exists for This compound , the table below shows typical ¹³C chemical shifts for a related N-substituted piperazine (B1678402), illustrating the type of data obtained. nih.gov

Table 1: Illustrative ¹³C Solid-State NMR Chemical Shifts for a Substituted Piperazine Derivative Data for 1-(4-nitrobenzoyl)piperazine (B1268174) nih.gov

| Carbon Atom | Chemical Shift (δ) in ppm |

| Piperazine-C | 43.5 |

| Piperazine-C | 46.0 |

| Piperazine-C | 46.6 |

| Piperazine-C | 49.0 |

| Aromatic C-m | 124.0 |

| Aromatic C-o | 128.2 |

| Aromatic C-i | 142.2 |

| Aromatic C-p | 148.5 |

| Carbonyl C=O | 163.1 |

Computational NMR Chemical Shift Predictions (e.g., DP4+)

In the absence of an authentic sample or for complex stereochemical assignments, computational methods are invaluable for predicting NMR spectra. github.io The DP4+ analysis is a statistical method that compares experimentally measured NMR data with computationally predicted chemical shifts for all possible stereoisomers of a molecule to determine the most probable structure. rsc.org

For This compound , which has two stereocenters (C3 and the carbon of the piperidine ring to which the benzyl group is attached, if not C3 itself, depending on the precise IUPAC naming convention for this specific substitution pattern), there are multiple possible stereoisomers. A DP4+ analysis would proceed as follows:

Conformational Search: For each possible stereoisomer, a thorough conformational search is performed to identify all low-energy conformers.

Geometry Optimization and Shielding Calculations: The geometry of each conformer is optimized, typically using Density Functional Theory (DFT) methods (e.g., B3LYP/6-31G(d)). github.io Then, NMR shielding constants are calculated for each optimized conformer at a higher level of theory (e.g., WP04/6-311++G(2d,p)). github.io

Boltzmann Averaging: The calculated shielding constants for each conformer are averaged based on their Boltzmann populations to generate a predicted NMR spectrum for each stereoisomer.

Statistical Analysis: The DP4+ algorithm then calculates the probability of each candidate structure being the correct one by comparing the predicted ¹H and ¹³C chemical shifts with the experimental data. rsc.org

This method has become a gold standard in natural product chemistry for assigning complex structures and would be the method of choice to confirm the relative and absolute stereochemistry of This compound if experimental NMR data were available. rsc.org

Mass Spectrometry for Mechanistic Elucidation and Structural Confirmation

Mass spectrometry (MS) is a cornerstone analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, typically to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of a molecule. For This compound , with a chemical formula of C₁₃H₁₉NO, HRMS would be used to confirm this composition.

Table 2: Predicted HRMS Data for this compound

| Ion Species | Chemical Formula | Calculated Exact Mass (Da) |

| [M+H]⁺ | C₁₃H₂₀NO⁺ | 206.15394 |

| [M+Na]⁺ | C₁₃H₁₉NNaO⁺ | 228.13588 |

| [M-H]⁻ | C₁₃H₁₈NO⁻ | 204.13939 |

Calculated values. Experimental values would be expected to be within a few ppm of these predictions.

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the protonated molecule [M+H]⁺), which is then fragmented by collision-induced dissociation (CID). The resulting product ions are analyzed to reveal information about the molecule's structure. nih.gov

For This compound , the fragmentation pathways would be characteristic of N-benzylpiperidine derivatives and tertiary alcohols. Key expected fragmentations of the [M+H]⁺ ion would include:

Loss of Water: A prominent neutral loss of H₂O (18 Da) from the tertiary alcohol is expected, which is a characteristic fragmentation for alcohols. whitman.edu

Benzylic Cleavage: Cleavage of the bond between the piperidine nitrogen and the benzylic methylene (B1212753) group, leading to the formation of a tropylium (B1234903) ion (C₇H₇⁺) at m/z 91. This is a very common and diagnostic fragmentation for benzyl-containing compounds.

Piperidine Ring Opening: Fragmentation of the piperidine ring can occur through various pathways, often initiated by an alpha-cleavage adjacent to the nitrogen atom. This would lead to a series of smaller fragment ions that can help to confirm the piperidine core structure.

Table 3: Predicted Key MS/MS Fragments for [C₁₃H₁₉NO + H]⁺

| m/z (Predicted) | Proposed Fragment Structure/Loss |

| 188 | [M+H - H₂O]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 115 | [M+H - C₇H₇]⁺ (Piperidine portion) |

These are predicted fragmentation pathways. Actual spectra may show additional or different fragments.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are hyphenated techniques that separate components of a mixture before their detection by MS. These methods are essential for analyzing compounds in complex matrices, such as reaction mixtures or biological samples. researchgate.netcmbr-journal.com

LC-MS: This would be the preferred method for analyzing This compound due to its polarity and relatively high boiling point. Reversed-phase LC with a C18 column and a mobile phase of acetonitrile/water with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) would likely provide good separation and ionization. researchgate.net Electrospray ionization (ESI) in positive mode would be used to generate the [M+H]⁺ ion for MS analysis. scielo.br

GC-MS: Direct analysis of This compound by GC-MS might be challenging due to its polarity and potential for thermal degradation in the injector. Derivatization, such as silylation of the hydroxyl group, might be necessary to improve its volatility and thermal stability for successful GC analysis. cmbr-journal.com

X-ray Crystallography for Absolute Stereochemistry and Conformation

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers. nih.gov

To perform this analysis on This compound , a high-quality single crystal would need to be grown. The crystallographic analysis would reveal:

Conformation of the Piperidine Ring: It would unambiguously determine if the piperidine ring adopts a chair, boat, or other conformation in the solid state.

Orientation of Substituents: The analysis would show the axial or equatorial positions of the 4-methylbenzyl and hydroxyl groups.

Absolute Stereochemistry: If the compound is crystallized as a single enantiomer (e.g., through chiral resolution or asymmetric synthesis), X-ray crystallography using anomalous dispersion can determine its absolute configuration (R/S).

Intermolecular Interactions: The crystal packing would reveal details about hydrogen bonding (involving the hydroxyl group and the nitrogen atom) and other non-covalent interactions that stabilize the crystal lattice.

While no crystal structure for This compound is available, data for related substituted piperazine and piperidine compounds show that the piperidine ring typically adopts a chair conformation. nih.govresearchgate.net

Table 4: Illustrative Crystallographic Data for a Related Piperazine Derivative Data for 1-(4-nitrobenzoyl)piperazine nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 24.587(2) |

| b (Å) | 7.0726(6) |

| c (Å) | 14.171(1) |

| β (°) | 119.257(8) |

| Volume (ų) | 2149.9(4) |

| Z | 4 |

Crystal Structure Determination of the Compound and its Derivatives

In related structures, the piperidine ring typically adopts a chair conformation, which is the most stable arrangement for six-membered saturated heterocyclic rings. For instance, in S-(4-methylbenzyl) piperidinedithiocarbamate, the piperidine ring exhibits a clear chair conformation. researchgate.net It is anticipated that the piperidine ring in this compound would similarly adopt a chair conformation to minimize steric strain.

The determination of the crystal structure for this compound or its derivatives would typically involve single-crystal X-ray diffraction. This technique provides precise atomic coordinates, bond lengths, and bond angles, which are essential for a definitive conformational analysis.

Table 1: Anticipated Crystallographic Parameters for this compound Based on Related Structures

| Parameter | Expected Value/Conformation | Rationale based on Derivatives |

| Piperidine Ring Conformation | Chair | Minimization of steric strain, as seen in various piperidine derivatives. researchgate.net |

| Hydroxyl Group Orientation | Axial or Equatorial | Dependent on hydrogen bonding and packing, as observed in 3-piperidinol derivatives. acs.org |